molecular formula C7H3BrF3NO B12505808 6-Bromo-5-(trifluoromethyl)nicotinaldehyde

6-Bromo-5-(trifluoromethyl)nicotinaldehyde

Cat. No.: B12505808
M. Wt: 254.00 g/mol
InChI Key: XIMQWVMSRXSRHJ-UHFFFAOYSA-N
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Description

6-Bromo-5-(trifluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C7H3BrF3NO It is a derivative of nicotinaldehyde, where the bromine and trifluoromethyl groups are substituted at the 6th and 5th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-(trifluoromethyl)nicotinaldehyde typically involves the bromination and trifluoromethylation of nicotinaldehyde. One common method includes the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired substitution pattern. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-(trifluoromethyl)nicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: 6-Bromo-5-(trifluoromethyl)nicotinic acid.

    Reduction: 6-Bromo-5-(trifluoromethyl)nicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-5-(trifluoromethyl)nicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-5-(trifluoromethyl)nicotinaldehyde involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-5-(trifluoromethyl)pyridine: Similar structure but lacks the aldehyde group.

    5-(Trifluoromethyl)nicotinaldehyde: Similar structure but lacks the bromine atom.

    6-Bromo-3-(trifluoromethyl)nicotinaldehyde: Similar structure but with different substitution pattern.

Uniqueness

6-Bromo-5-(trifluoromethyl)nicotinaldehyde is unique due to the specific positioning of the bromine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct properties and applications compared to other similar compounds.

Properties

Molecular Formula

C7H3BrF3NO

Molecular Weight

254.00 g/mol

IUPAC Name

6-bromo-5-(trifluoromethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C7H3BrF3NO/c8-6-5(7(9,10)11)1-4(3-13)2-12-6/h1-3H

InChI Key

XIMQWVMSRXSRHJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Br)C=O

Origin of Product

United States

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